REACTION_CXSMILES
|
[CH2:1]([OH:4])[C:2]#[CH:3].[N+:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])([O-])=[O:6].C1N2CCN(CC2)C1>C(O)C>[OH:4][CH2:1][C:2]1[O:6][N:5]=[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:3]=1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
ethyl 2-nitroacetate
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Quantity
|
3.79 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.194 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (eluent: 0 to 6% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.32 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |